molecular formula C15H17N5O2 B6766129 N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide

N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B6766129
M. Wt: 299.33 g/mol
InChI Key: VLSNRFYRXQDDLH-UHFFFAOYSA-N
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Description

N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a cyano group, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-8(2)20-7-11(6-16)13(19-20)18-14(21)12-9(3)17-15(22-12)10-4-5-10/h7-8,10H,4-5H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSNRFYRXQDDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2CC2)C(=O)NC3=NN(C=C3C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethylpyrazole, the cyano group is introduced via a nucleophilic substitution reaction.

    Cyclopropyl Group Introduction: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Final Coupling: The final step involves coupling the pyrazole and oxazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.

    Use of Catalysts: Employing catalysts to speed up reactions and improve selectivity.

    Purification Techniques: Utilizing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert nitrile groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or oxazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the heterocyclic rings play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-6-methyl-2-propoxypyridine-3-carboxamide
  • N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-2-cyclopropyl-4-ethyl-1,3-oxazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-(4-cyano-1-propan-2-ylpyrazol-3-yl)-2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct biological activities or chemical reactivity, making it a valuable compound for research and development.

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